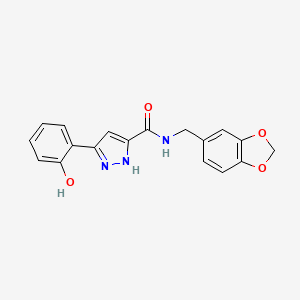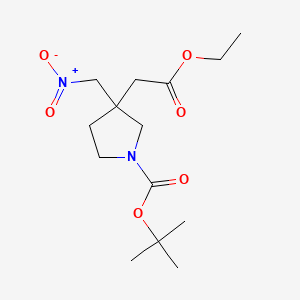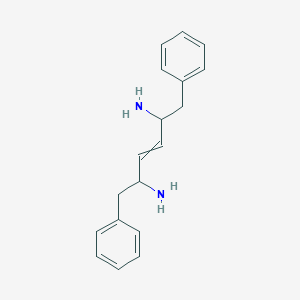
(r,e)-2-Methyl-n-(3-methylbutylidene)propane-2-sulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(r,e)-2-Methyl-n-(3-methylbutylidene)propane-2-sulfinamide is an organic compound that belongs to the class of sulfinamides Sulfinamides are characterized by the presence of a sulfinyl functional group attached to an amine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (r,e)-2-Methyl-n-(3-methylbutylidene)propane-2-sulfinamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylpropane-2-sulfinyl chloride and 3-methylbutylamine.
Formation of Sulfinamide: The reaction between 2-methylpropane-2-sulfinyl chloride and 3-methylbutylamine is carried out under controlled conditions, typically in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, leading to the formation of the sulfinamide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common.
Analyse Chemischer Reaktionen
Types of Reactions
(r,e)-2-Methyl-n-(3-methylbutylidene)propane-2-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to form sulfonamides.
Reduction: Reduction of the sulfinyl group can lead to the formation of sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfonamides
Reduction: Sulfides
Substitution: Various substituted sulfinamides
Wissenschaftliche Forschungsanwendungen
(r,e)-2-Methyl-n-(3-methylbutylidene)propane-2-sulfinamide has several scientific research applications, including:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (r,e)-2-Methyl-n-(3-methylbutylidene)propane-2-sulfinamide involves its interaction with molecular targets such as enzymes or receptors. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-n-(3-methylbutylidene)propane-2-sulfonamide
- 2-Methyl-n-(3-methylbutylidene)propane-2-thioamide
- 2-Methyl-n-(3-methylbutylidene)propane-2-amine
Uniqueness
(r,e)-2-Methyl-n-(3-methylbutylidene)propane-2-sulfinamide is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its sulfonamide, thioamide, and amine analogs. The stereochemistry of the compound also plays a crucial role in its interactions and properties.
Eigenschaften
Molekularformel |
C9H19NOS |
|---|---|
Molekulargewicht |
189.32 g/mol |
IUPAC-Name |
(R)-2-methyl-N-(3-methylbutylidene)propane-2-sulfinamide |
InChI |
InChI=1S/C9H19NOS/c1-8(2)6-7-10-12(11)9(3,4)5/h7-8H,6H2,1-5H3/t12-/m1/s1 |
InChI-Schlüssel |
SURNLDMUXHLWDG-GFCCVEGCSA-N |
Isomerische SMILES |
CC(C)CC=N[S@](=O)C(C)(C)C |
Kanonische SMILES |
CC(C)CC=NS(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[2,3-b]pyridine, 4-(3,5-difluorophenyl)-](/img/structure/B14080746.png)
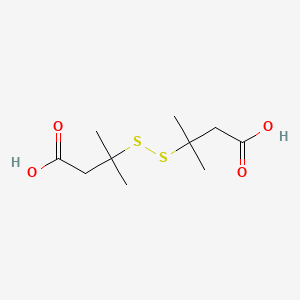
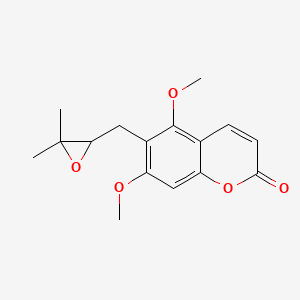
![1-Bromo-4-[(1Z)-2-nitro-1-propen-1-yl]benzene](/img/structure/B14080762.png)
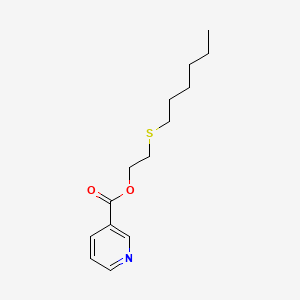

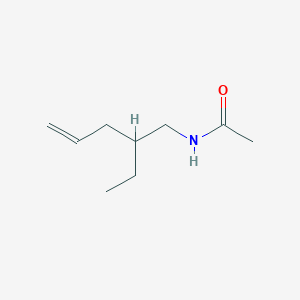
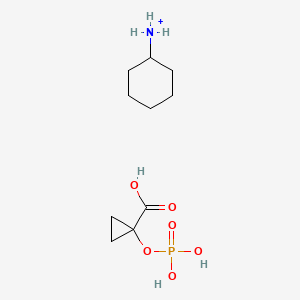

![2-Ethyl-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080789.png)

